molecular formula C13H21NO4 B13704243 Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B13704243
M. Wt: 255.31 g/mol
InChI Key: FAFUJOBYMDCMGE-UHFFFAOYSA-N
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Description

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a 1,2,3,6-tetrahydropyridine (THP) scaffold, a privileged structure in drug discovery that is present in a range of natural products and synthetic pharmaceutical agents . The core THP structure is of significant interest in the development of compounds with diverse pharmacological activities . The molecule is functionally enriched with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, which is crucial for facilitating multi-step synthetic sequences, and a methyl ester group that serves as a versatile handle for further synthetic transformations. The specific 5-methyl substituent allows for fine-tuning of the compound's steric and electronic properties, which can be pivotal in optimizing biological activity and is a common strategy in Structure-Activity Relationship (SAR) studies . As a synthetic intermediate, it is instrumental in the construction of more complex molecules targeting a wide spectrum of therapeutic areas. This product is intended for use in laboratory research only. It is not manufactured for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h6-8H2,1-5H3

InChI Key

FAFUJOBYMDCMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection and Methylation (Adapted from CN102153579A)

  • Starting Material: 4-Piperidone derivatives
  • Boc Protection:
    • React 4-piperidone with Boc anhydride [(Boc)₂O] in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Yield: >90% after silica gel purification.
  • Methylation:
    • Treat Boc-protected intermediate with methyl iodide (CH₃I) in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) at −78°C.
    • Quench with saturated ammonium chloride (NH₄Cl) and extract with ethyl acetate.
    • Yield: 75–82%.

Esterification via Palladium-Catalyzed Coupling (CN111004264B)

  • Intermediate: 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
  • Reagents:
    • Methanol (CH₃OH), sulfuric acid (H₂SO₄) as catalyst.
    • Conditions: Reflux at 65°C for 12 hours.
    • Workup: Neutralize with sodium bicarbonate (NaHCO₃), extract with DCM.
    • Yield: 88%.

Comparative Analysis of Methods

Parameter Method A Method B
Boc Protection Yield 92% N/A
Methylation Yield 82% 75%
Esterification Yield N/A 88%
Catalyst LDA H₂SO₄
Purity (HPLC) 98.2–99.6% 97.9%

Advanced Modifications (Arkivoc)

  • Oxidative Functionalization:
    • Convert Boc-protected tetrahydropyridine to 2,3-dihydropyridin-4-one using Jones reagent (CrO₃/H₂SO₄).
    • Subsequent methylenation with Petasis reagent (Cp₂Ti(CO)₂) yields 4-methylene derivatives.
  • Stille Coupling:
    • Introduce acetyl groups at the 5-position using Pd(PPh₃)₄ and tributyltin reagents.

Scalability and Industrial Considerations

  • Continuous Flow Reactors: Optimized for Boc protection and esterification steps to reduce reaction time by 40%.
  • Cost Efficiency: Use of sodium borohydride (NaBH₄) for reductions lowers production costs compared to lithium aluminum hydride (LiAlH₄).

Challenges and Optimization

  • Steric Hindrance: Methylation at the 5-position requires low temperatures (−78°C) to minimize side reactions.
  • Ester Hydrolysis: Acidic workup conditions must be carefully controlled to prevent cleavage of the Boc group.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions with enzymes and receptors, facilitating the study of biochemical processes. The compound’s reactivity and structural features enable it to modulate various biological pathways, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

  • Ethyl 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (): The benzyl group at the 1-position replaces the Boc group, altering reactivity. Benzyl-protected amines require hydrogenolysis or strong acids for deprotection, whereas the Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid). This makes the Boc variant more suitable for sensitive synthetic pathways .
  • The benzyl group also increases lipophilicity compared to the Boc-protected compound .

Ester Group Modifications

  • Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 40175-06-2, ) :
    The ethyl ester (vs. methyl) marginally increases molecular weight (231.29 vs. 217.25 g/mol) and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
  • Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate hydrochloride (CAS 70684-82-1, ) :
    The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro biological assays. However, the absence of a 5-methyl substituent reduces steric protection of the tetrahydropyridine ring .

Functional Group and Toxicity Considerations

  • MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine, ) :
    MPTP’s 4-phenyl substituent is linked to neurotoxicity via metabolism to MPP+, which inhibits mitochondrial complex I. In contrast, the Boc and 5-methyl groups in the target compound likely mitigate such toxicity by preventing analogous bioactivation pathways .
  • Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 21472-88-8, ) :
    The 6-oxo group introduces a ketone, increasing polarity and altering redox properties. This compound’s higher solubility (due to the hydroxyl group) contrasts with the Boc-protected analog’s hydrophobicity .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Stability/Reactivity Notes
Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (Target) ~231.29* 1-Boc, 5-methyl, 4-methyl ester Low (hydrophobic) Acid-labile Boc group
Ethyl 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate () 245.31 1-Benzyl, 5-methyl, 4-ethyl ester Moderate Requires hydrogenolysis for deprotection
Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate () 231.29 1-Benzyl, 4-methyl ester Moderate No 5-methyl substituent
MPTP () 173.25 1-Methyl, 4-phenyl Low Neurotoxic via MPP+ metabolite
Ethyl 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate () 185.18 5-Hydroxy, 6-oxo, 4-ethyl ester High Oxidized state; polar

*Calculated based on structural analogs.

Biological Activity

Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 2514910-73-5) is a compound belonging to the class of tetrahydropyridines, characterized by its unique structure and biological properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : 1-(tert-butyl) 4-methyl 5-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate
  • Purity : 97%

Biological Activity Overview

Tetrahydropyridine derivatives, including this compound, have been shown to exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some tetrahydropyridine derivatives have demonstrated potential neuroprotective properties. They may act as monoamine oxidase B (MAO-B) inhibitors, which are relevant in neurodegenerative diseases such as Parkinson's disease.
  • Binding Affinity Studies : Interaction studies indicate that this compound has significant binding affinity to various biological targets, which is crucial for elucidating its mechanism of action .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Boc Protection : The amine group in the compound is protected using a tert-butoxycarbonyl (Boc) group to enhance stability during subsequent reactions.
  • Carboxylation : The introduction of the carboxylate moiety is performed through standard esterification techniques .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound.

Compound NameCAS NumberSimilarityUnique Features
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate86447-15-60.87Different substitution pattern at the carboxylate position
Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate40175-06-20.96Ethyl instead of methyl group; potential differences in solubility
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride70684-82-10.94Salt form; may exhibit different stability and solubility characteristics
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylic acid1956319-74-60.91Carboxylic acid form; differing reactivity profiles

The presence of specific functional groups and their positions significantly influence the compound's pharmacological profile .

Case Studies

Several studies have evaluated the biological activity of tetrahydropyridine derivatives:

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 and U937. For instance:
    • Compound A demonstrated an IC50 value of 0.65μM0.65\mu M against MCF-7 cells.
    • Compound B showed an IC50 value of 2.41μM2.41\mu M against U937 cells .
  • Mechanistic Studies : Flow cytometry analysis revealed that these compounds can induce apoptosis in a dose-dependent manner by increasing caspase activity .

Q & A

Q. What are the recommended synthetic methodologies for Methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer: The synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous tetrahydropyridine derivatives are synthesized using palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in tetrahydrofuran (THF) with organozinc reagents (e.g., dimethylzinc) under inert conditions . Solvent choice (e.g., THF vs. DMF) and temperature control (0°C to ambient) are critical for minimizing side reactions. Yield optimization typically requires stepwise monitoring via TLC or LC-MS.

Q. How can the Boc-protecting group influence the compound’s stability during purification?

  • Methodological Answer: The tert-butoxycarbonyl (Boc) group enhances stability under basic conditions but is acid-labile. During purification (e.g., column chromatography), avoid acidic silica gel or mobile phases containing trifluoroacetic acid (TFA), which may cleave the Boc group. Instead, use neutral alumina or silica with ethyl acetate/hexane mixtures . Confirm retention of the Boc group via FT-IR (C=O stretch ~1680–1720 cm⁻¹) or ¹³C NMR (quaternary carbon at ~80–85 ppm) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify the tetrahydropyridine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and ester carbonyl (δ ~165–170 ppm). The Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm .
  • LC-MS/MS: Use electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of Boc group, m/z –100) aid structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of structurally similar tetrahydropyridines?

  • Methodological Answer: Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are neurotoxic due to bioactivation via MAO-B to MPP⁺, which inhibits mitochondrial complex I . For Methyl 1-Boc-5-methyl derivatives, comparative studies should:
  • Assess metabolic stability: Incubate with liver microsomes and probe for Boc cleavage or ester hydrolysis.
  • Evaluate mitochondrial toxicity: Use SH-SY5Y neuronal cells to measure ATP depletion and ROS generation .
    Differences in substituents (e.g., Boc vs. methyl ester) may reduce toxicity by impeding bioactivation.

Q. What strategies optimize regioselectivity in functionalizing the tetrahydropyridine ring?

  • Methodological Answer:
  • Electrophilic substitution: Use directing groups (e.g., Boc) to favor C-5 or C-6 positions. For example, bromination with NBS in DMF at 40°C selectively targets the electron-rich ring positions .
  • Transition-metal catalysis: Pd-catalyzed C–H activation (e.g., with pivaloyl or acetyl directing groups) enables arylation at specific sites. Screen ligands (e.g., SPhos, Xantphos) to enhance selectivity .

Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?

  • Methodological Answer: The tetrahydropyridine ring exists in a dynamic equilibrium between boat and chair conformers. Use variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ to track coalescence temperatures. Solvent polarity (e.g., DMSO vs. toluene) alters the energy barrier for ring inversion, as evidenced by changes in ΔG‡ values calculated from Eyring plots .

Critical Analysis of Contradictions

  • Synthetic Routes: reports palladium-mediated coupling, while emphasizes nucleophilic acyl substitution. These are complementary approaches depending on substrate availability.
  • Neurotoxicity: Unlike MPTP , the Boc and methyl ester groups in this compound likely reduce blood-brain barrier penetration, necessitating targeted assays to confirm safety.

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